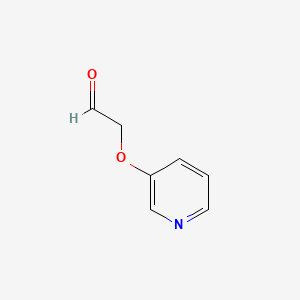

(Pyridin-3-yloxy)-acetaldehyde

Description

Contextualization of Pyridine-Based Ethers in Contemporary Chemical Research

The pyridine (B92270) ring, a heterocyclic aromatic compound, is a fundamental structural motif found in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and vitamins. ekb.egrsc.org Its unique properties, such as its basicity, polarity, and ability to engage in hydrogen bonding, make it a privileged scaffold in medicinal chemistry. globalresearchonline.net When the pyridine ring is connected to other molecular fragments via an ether linkage, the resulting pyridine-based ethers exhibit a distinct set of chemical and physical properties.

These ether derivatives are integral to modern chemical research. For instance, the alkylation of hydroxypyridines is a common strategy for producing O-alkylated derivatives in high yields. ijnrd.org The (pyridin-3-yloxy) moiety, in particular, has been identified as a key component in a highly potent and selective mGlu5 receptor antagonist, highlighting the importance of this specific structural arrangement in the development of new therapeutic agents. globalresearchonline.net Furthermore, synthetic routes involving the alkylation of cyanopyridone derivatives to create pyridin-yloxy acetates demonstrate the utility of this class of compounds as intermediates for more complex structures. ekb.eg The stability and specific conformational constraints imposed by the pyridine ether linkage are often crucial for the biological activity of the final molecule.

The Significance of Aldehyde Functionalities in Complex Molecule Construction

The aldehyde functional group, characterized by a formyl group (-CHO), is one of the most versatile and reactive functionalities in organic chemistry. google.com Aldehydes serve as crucial electrophilic building blocks, readily undergoing a wide variety of chemical transformations that allow for the construction of complex molecular architectures from simpler precursors. acs.org Their inherent reactivity facilitates the efficient synthesis of molecules with applications ranging from pharmaceuticals to polymers. google.com

The carbon atom of the carbonyl group in an aldehyde is sp² hybridized, resulting in a planar structure that is susceptible to nucleophilic attack. Current time information in Bangalore, IN. This reactivity is central to many fundamental carbon-carbon bond-forming reactions. Industrially, simple aldehydes like acetaldehyde (B116499) are used as starting materials for the synthesis of pyridines themselves, underscoring the foundational role of this functional group in heterocyclic chemistry. tutorhunt.comgoogle.com The ability of aldehydes to be easily converted into a multitude of other functional groups makes them indispensable intermediates in multi-step syntheses.

Table 1: Key Synthetic Transformations of Aldehydes

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithiums (R-Li) | Secondary Alcohols | Carbon-carbon bond formation |

| Wittig Reaction | Phosphonium Ylides (Ph₃P=CR₂) | Alkenes | Forms carbon-carbon double bonds |

| Aldol (B89426) Condensation | Base or Acid Catalyst | β-Hydroxy Aldehydes/Ketones | Forms carbon-carbon bonds |

| Reductive Amination | Amine (R₂NH), Reducing Agent (e.g., NaBH₃CN) | Amines | Forms carbon-nitrogen bonds |

| Oxidation | Oxidizing Agents (e.g., KMnO₄, CrO₃) | Carboxylic Acids | Increases oxidation state |

Historical Development and Emerging Relevance of (Pyridin-3-yloxy)-acetaldehyde as a Versatile Synthetic Scaffold

While a detailed historical account of the first synthesis of this compound is not prominent in the literature, its preparation can be conceptualized through established synthetic methodologies. A common approach would involve the Williamson ether synthesis, reacting the sodium salt of 3-hydroxypyridine (B118123) with a protected 2-haloacetaldehyde equivalent, such as 2-bromo-1,1-dimethoxyethane, followed by acidic hydrolysis to unveil the aldehyde functionality.

The emerging relevance of this compound stems from its identity as a bifunctional building block. It combines the desirable electronic and structural properties of the pyridine ether motif with the synthetic versatility of the aldehyde group. Its structure is analogous to key fragments in advanced molecules developed during drug discovery programs. For example, research into potent receptor antagonists has utilized the (pyridin-3-yloxy)phenyl core structure, demonstrating the value of this ether linkage in creating molecules that can effectively interact with biological targets. globalresearchonline.net The title compound serves as a more direct and reactive precursor, where the aldehyde handle allows for its direct incorporation into a wide range of molecular scaffolds through reactions like condensation, reductive amination, or olefination.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₇NO₂ |

| Molar Mass | 137.14 g/mol |

| CAS Number | 163348-43-4 |

| Synonyms | 2-(Pyridin-3-yloxy)acetaldehyde |

Scope and Objectives of Academic Research on this compound

The primary objective of academic and industrial research involving this compound is its use as a synthetic intermediate for the construction of novel, larger molecules with potential biological activity. The compound itself is not typically the end goal, but rather a tool to efficiently introduce the (pyridin-3-yloxy)methyl fragment into a target structure.

Research efforts focus on leveraging the aldehyde's reactivity to build libraries of compounds for high-throughput screening in drug discovery campaigns. For instance, related pyridine-based acetamide (B32628) structures have been explored as noncovalent inhibitors of the SARS-CoV 3CL protease, indicating the utility of such scaffolds in antiviral research. nih.gov The scope of research includes:

Synthesis of Novel Heterocycles: Using the aldehyde to participate in multi-component reactions to form complex heterocyclic ring systems.

Medicinal Chemistry: Incorporating the scaffold into potential therapeutic agents, such as enzyme inhibitors or receptor antagonists, where the pyridine nitrogen can act as a hydrogen bond acceptor and the ether linkage provides structural rigidity.

Development of Synthetic Methodology: Using the compound as a model substrate to develop new chemical reactions or to showcase the utility of existing synthetic methods.

The overarching goal is to synthesize functionally complex and diverse molecules that are otherwise difficult to access, with the aim of discovering new chemical entities with valuable pharmacological properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine |

| 2-Bromo-1,1-dimethoxyethane |

| 3-Hydroxypyridine |

| Acetaldehyde |

| Ethyl cyanoacetate |

| Ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate |

| Formaldehyde |

Structure

3D Structure

Properties

CAS No. |

163348-43-4 |

|---|---|

Molecular Formula |

C7H7NO2 |

Molecular Weight |

137.138 |

IUPAC Name |

2-pyridin-3-yloxyacetaldehyde |

InChI |

InChI=1S/C7H7NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-4,6H,5H2 |

InChI Key |

NLUXMPMNEDOPLE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)OCC=O |

Synonyms |

Acetaldehyde, (3-pyridinyloxy)- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyridin 3 Yloxy Acetaldehyde

Chemo- and Regioselective Synthetic Routes

The construction of (Pyridin-3-yloxy)-acetaldehyde is typically a two-step process commencing with the formation of a (pyridin-3-yloxy)ethanol intermediate, which is subsequently oxidized to the target aldehyde.

Optimized Etherification Strategies for the Pyridin-3-ol Moiety

The foundational step in synthesizing the target compound is the formation of the ether linkage between a pyridin-3-ol core and a two-carbon unit. The Williamson ether synthesis is a classical and effective method for this transformation. masterorganicchemistry.comkhanacademy.orgyoutube.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com

In a typical procedure, 3-hydroxypyridine (B118123) is first deprotonated with a suitable base to form the more nucleophilic pyridin-3-oxide anion. Common bases include sodium hydroxide (B78521) or potassium hydroxide. This is followed by reaction with a two-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide, to yield 2-(Pyridin-3-yloxy)ethanol (B48073). vulcanchem.com The synthesis via ethylene oxide under basic conditions is a direct and efficient method. vulcanchem.com Alternatively, reacting 3-hydroxypyridine with ethyl 2-bromoacetate followed by reduction of the ester would also yield the precursor alcohol.

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. The reaction is typically performed under anhydrous conditions to prevent unwanted side reactions, particularly when using highly reactive reagents.

Selective Aldehyde Formation Techniques from Diverse Precursors

The critical step in the synthesis is the selective oxidation of the primary alcohol, 2-(Pyridin-3-yloxy)ethanol, to the corresponding aldehyde, this compound. Over-oxidation to the carboxylic acid must be avoided. Several modern oxidation methods are suitable for this transformation, known for their mild conditions and high chemoselectivity. masterorganicchemistry.com

Common "Weak" Oxidants for Primary Alcohol to Aldehyde Conversion:

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine (B128534). wikipedia.orgorganic-chemistry.orgchemistrysteps.comlibretexts.org It is renowned for its mild conditions and broad functional group tolerance. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides high yields of aldehydes from primary alcohols under neutral pH and at room temperature. wikipedia.orgwikipedia.orgalfa-chemistry.comlibretexts.org It is highly chemoselective, leaving many sensitive functional groups unaffected. wikipedia.org

TEMPO-based Oxidation: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that catalyzes the oxidation of primary alcohols to aldehydes in the presence of a co-oxidant like sodium hypochlorite (B82951) (bleach) or with metal co-catalysts under aerobic conditions. organic-chemistry.orgnih.govgychbjb.comqualitas1998.net This method is highly selective and avoids the use of heavy metals. gychbjb.comqualitas1998.net

The selection of the oxidant depends on the substrate's sensitivity, desired scale, and tolerance for specific byproducts. For instance, while the Swern oxidation is efficient, it produces the malodorous dimethyl sulfide. organic-chemistry.org

Table 1: Comparison of Selective Oxidation Methods for 2-(Pyridin-3-yloxy)ethanol| Oxidation Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Anhydrous CH₂Cl₂, low temp. (-78 °C to RT) | High yield, mild, avoids heavy metals. organic-chemistry.org | Produces odorous dimethyl sulfide, requires low temp. organic-chemistry.org |

| Dess-Martin Periodinane (DMP) | DMP | Anhydrous CH₂Cl₂, Room Temperature | Fast, neutral pH, high yield, chemoselective. wikipedia.orgwikipedia.org | Reagent is expensive and potentially explosive. wikipedia.org |

| TEMPO-catalyzed Oxidation | TEMPO (cat.), NaOCl or other co-oxidant | Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C to RT | Catalytic, cost-effective, avoids toxic metals. qualitas1998.netacs.org | May require careful pH control. acs.org |

| PCC Oxidation | Pyridinium (B92312) Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature | Stops at the aldehyde stage. libretexts.org | Uses toxic Chromium(VI). masterorganicchemistry.comlibretexts.org |

Development of One-Pot and Cascade Reactions for Direct Synthesis

To improve process efficiency, one-pot or cascade reactions are highly desirable. A hypothetical one-pot synthesis of this compound could involve the tandem oxidation of 2-(pyridin-3-yloxy)ethanol followed by an in situ reaction of the resulting aldehyde. While specific literature for a direct one-pot synthesis of this exact molecule is scarce, related principles can be applied. For example, tandem oxidative cyclocondensation reactions, where an alcohol is oxidized to an aldehyde which then participates in a subsequent cyclization, have been reported.

Another approach could be a one-pot synthesis-functionalization strategy. This might involve the initial formation of the ether linkage, followed by oxidation in the same reaction vessel without isolating the intermediate alcohol. Such a procedure would depend on the compatibility of the reagents and conditions for both the etherification and oxidation steps. For instance, a one-pot synthesis of aryl sulfones from primary alcohols has been described, which involves conversion to an intermediate followed by reaction with a sulfinate. organic-chemistry.org A similar strategy could be envisioned for the synthesis of the target aldehyde.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of chemical syntheses. Both transition metal catalysis and organocatalysis present advanced strategies for the preparation of this compound and its precursors.

Investigation of Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a modern alternative to the classical Williamson ether synthesis for forming the key C-O ether bond.

Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol. sci-hub.seorganic-chemistry.org A modern Ullmann-type reaction could couple 3-halopyridine with ethylene glycol in the presence of a copper catalyst, often with a specific ligand, to form 2-(pyridin-3-yloxy)ethanol. While traditional Ullmann conditions were harsh, newer methods employ milder conditions and catalytic amounts of copper. sci-hub.seacs.org

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction has emerged as a powerful method for forming C-O bonds. wikipedia.orgorganic-chemistry.org It can couple aryl halides or triflates with alcohols. organic-chemistry.org The synthesis of the 2-(pyridin-3-yloxy)ethanol precursor could be achieved by coupling a 3-halopyridine with ethylene glycol using a palladium catalyst and a specialized phosphine (B1218219) ligand. This methodology is known for its broad substrate scope and functional group tolerance. wikipedia.orgwuxiapptec.com

Table 2: Potential Transition Metal-Catalyzed Etherification Approaches| Reaction | Metal Catalyst | Typical Ligands | Reactants | Key Advantage |

|---|---|---|---|---|

| Ullmann Condensation | CuI, CuO-NPs | Phenanthroline, Ethylenediamine, 8-hydroxyquinoline | 3-Halopyridine + Ethylene Glycol | Cost-effective metal catalyst. sci-hub.senih.gov |

| Buchwald-Hartwig Coupling | Pd(OAc)₂, Pd₂(dba)₃ | Biaryl monophosphines (e.g., SPhos, XPhos) | 3-Halopyridine + Ethylene Glycol | Milder conditions, high functional group tolerance. wikipedia.orgorganic-chemistry.org |

Exploration of Organocatalytic Methods

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free approach to key synthetic steps.

For the synthesis of this compound, organocatalysis could be applied in the oxidation step. Certain organocatalysts, such as those based on TEMPO, can facilitate the aerobic oxidation of alcohols, providing a green alternative to metal-based or stoichiometric oxidants. qualitas1998.netgoogle.comrsc.org For example, systems using TEMPO derivatives in conjunction with a co-catalyst can efficiently oxidize a wide range of alcohols to aldehydes. organic-chemistry.orgacs.org The use of polymer-supported TEMPO allows for easy recovery and reuse of the catalyst, further enhancing the sustainability of the process. rsc.org

Furthermore, the synthesized this compound itself is a valuable substrate for subsequent organocatalytic transformations, such as aldol (B89426) or Michael reactions, where chiral organocatalysts can be used to introduce new stereocenters with high enantioselectivity.

Application of Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering highly selective and environmentally benign alternatives to conventional methods. acs.org Enzymes can operate under mild conditions, reducing energy consumption and waste. acs.org For the synthesis of this compound, biocatalytic transformations present a promising approach, particularly for the oxidation of the precursor, 2-(pyridin-3-yloxy)ethanol.

The enzymatic oxidation of alcohols to aldehydes can be achieved using a class of enzymes known as alcohol dehydrogenases (ADHs) or other oxidoreductases. researchgate.net These enzymes, such as those from Candida glabrata or Lactobacillus senmaizukei, have been effectively used for the asymmetric reduction of various ketones to chiral alcohols, demonstrating their potential for the reverse reaction—the selective oxidation of alcohols. researchgate.net While direct literature on the biocatalytic oxidation of 2-(pyridin-3-yloxy)ethanol is scarce, studies on analogous compounds provide a strong precedent. For instance, hepatic enzymes have been shown to metabolize 3-acetylpyridine (B27631) to 1-(3-pyridyl)ethanol, and the N-oxide derivative of 3-acetylpyridine is reduced to 1-(3-pyridyl-N-oxide)ethanol, indicating that enzymes can effectively act on pyridine-containing substrates. nih.gov

A potential biocatalytic process would involve the use of an isolated oxidoreductase or a whole-cell system to convert 2-(pyridin-3-yloxy)ethanol. The key advantages would be high selectivity, minimizing the over-oxidation to the corresponding carboxylic acid, and operation under mild, aqueous conditions. acs.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been shown to catalyze C-N bond formation in Mannich reactions involving pyridine (B92270) aldehydes, demonstrating the versatility of enzymes in synthesizing pyridine derivatives. mdpi.com

Table 1: Comparison of Potential Oxidation Methods

| Feature | Traditional Chemical Oxidation (e.g., Swern) | Biocatalytic Oxidation (e.g., ADH) |

|---|---|---|

| Reagents | Oxalyl chloride, DMSO, Triethylamine | Enzyme (e.g., Alcohol Dehydrogenase), Co-factor (e.g., NAD+) |

| Solvent | Chlorinated solvents (e.g., DCM) | Aqueous buffer |

| Temperature | Low temperatures (e.g., -78 °C) | Ambient temperature (e.g., 25-40 °C) acs.org |

| Byproducts | Dimethyl sulfide, Triethylammonium chloride | Co-factor (regenerated in situ) |

| Selectivity | Can lead to over-oxidation | High selectivity for aldehyde acs.org |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and efficient manufacturing processes. This involves considering aspects from solvent choice to reaction efficiency and waste reduction. mdpi.com

Development of Solvent-Free Reactions and Alternative Solvent Systems

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. rsc.org For the synthesis of this compound, which can be prepared via a Williamson ether synthesis followed by oxidation, several green alternatives can be considered. The Williamson ether synthesis, traditionally conducted in volatile organic solvents, can be adapted. youtube.com Research has demonstrated that multicomponent reactions to create complex pyridine derivatives can be performed under solvent-free conditions, often with the aid of mechanochemistry (ball milling) or microwave irradiation. acs.orgresearchgate.netacs.org These techniques can lead to higher yields, shorter reaction times, and simplified work-ups. researchgate.net

For the oxidation step, replacing hazardous solvents is also critical. Water is an ideal green solvent, and many biocatalytic and some chemocatalytic oxidations can be performed in aqueous media. rsc.org Other alternative solvent systems include ionic liquids, which can be tailored for specific purification processes and are often recyclable. google.com

Evaluation of Atom Economy and Overall Reaction Efficiency

Atom economy is a key metric for assessing the efficiency of a synthetic route. A synthesis with high atom economy incorporates a maximum number of atoms from the reactants into the final product, minimizing waste. beilstein-journals.org

For the synthesis of this compound, a comparison of different routes reveals significant differences in atom economy.

Route 1 (Traditional): A Williamson ether synthesis using 3-hydroxypyridine and 2-chloroethanol, followed by a Swern oxidation of the resulting 2-(pyridin-3-yloxy)ethanol. The Swern oxidation has poor atom economy due to the use of stoichiometric amounts of oxalyl chloride and triethylamine, which become waste products.

Route 2 (Greener): A catalytic etherification, potentially using an iron-catalyzed method, followed by a catalytic aerobic oxidation. acs.org Catalytic methods, by definition, have better atom economy as the catalyst is used in small amounts and is regenerated. An oxidation using molecular oxygen as the terminal oxidant would be highly atom-economical, producing only water as a byproduct.

Strategies for Waste Minimization and Process Intensification

Minimizing waste is a central tenet of green chemistry and is critical in the pharmaceutical and fine chemical industries. core.ac.ukmdpi.com For the synthesis of this compound, waste can be reduced by employing catalytic over stoichiometric reagents, as discussed above. acs.org Recycling solvents and catalysts is another important strategy.

Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. osf.ioicheme.org This can be achieved through technologies like:

Flow Chemistry/Microreactors: Conducting reactions in continuous flow reactors offers superior control over temperature and reaction time, which can increase yield and safety, especially for potentially hazardous reactions. mdpi.comresearchgate.net This approach is well-suited for both the etherification and oxidation steps.

Reactive Distillation: This technique combines reaction and separation into a single unit, which can improve efficiency and reduce capital costs and energy usage. numberanalytics.com

By adopting these strategies, the synthesis of this compound can be made significantly more sustainable and cost-effective. copadata.com

Methodologies for Advanced Purification and Isolation in Research Scale

The purification of this compound, a polar compound containing a basic pyridine nitrogen and a reactive aldehyde group, requires specialized techniques to achieve high purity on a research scale.

Column Chromatography: This is the most common purification method. Given the polar and basic nature of the compound, several variations can be employed:

Normal-Phase Chromatography: Standard silica (B1680970) gel can be used, but the basicity of the pyridine ring may cause peak tailing. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine or pyridine, to the eluent.

Amine-Functionalized Silica: Using a stationary phase with bonded amino groups (NH2) can be highly effective for purifying polar and basic compounds. This technique, often run in a hydrophilic interaction liquid chromatography (HILIC) mode with solvents like acetonitrile (B52724) and water, provides excellent retention and separation for very polar molecules. biotage.com

Bisulfite Adduction: Aldehydes can be selectively separated from non-carbonyl impurities through reversible reaction with sodium bisulfite. nih.gov The aldehyde reacts to form a charged bisulfite adduct, which is water-soluble and can be extracted into an aqueous layer. The organic impurities remain in the organic phase. After separation, the aqueous layer can be basified, regenerating the pure aldehyde which can then be extracted. This is a simple, scalable, and effective chemical separation method. nih.gov

Crystallization: If this compound is a solid, or can be converted into a stable, crystalline derivative (e.g., a hydrazone), crystallization can be an excellent method for achieving very high purity.

Table 2: Comparison of Research-Scale Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Normal-Phase Chromatography | Adsorption on silica gel. | Widely available, versatile. | Can have issues with peak tailing for basic compounds. |

| Amine-Functionalized Chromatography (HILIC) | Partitioning and polar interactions. | Excellent for polar, basic compounds; good peak shape. biotage.com | Requires specialized columns. |

| Bisulfite Extraction | Reversible chemical reaction. nih.gov | Highly selective for aldehydes, simple, scalable. nih.gov | Requires additional reaction and extraction steps. |

| Crystallization | Differential solubility. | Can yield very high purity material, cost-effective at scale. | Only applicable to crystalline solids; may have yield losses. |

Chemical Reactivity and Mechanistic Investigations of Pyridin 3 Yloxy Acetaldehyde

Reactions Involving the Aldehyde Functionality

Exploration of Condensation and Cycloaddition Reactions

Investigation of [3+2] Cycloadditions and Other Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a continuous, single-step reorganization of electrons without the formation of intermediates. unina.itlibretexts.orgimperial.ac.uk These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are highly stereospecific, with their outcomes often dictated by the reaction conditions (thermal or photochemical) and the number of electrons involved in the transition state. libretexts.orgimperial.ac.uk

Among these, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful, atom-economic methods for constructing five-membered rings. nih.govyoutube.com This reaction involves the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). youtube.com

While specific experimental studies detailing the participation of (Pyridin-3-yloxy)-acetaldehyde in pericyclic reactions are not extensively documented in the literature, the aldehyde functional group is known to participate in such transformations. Aldehydes can serve as versatile synthons in cycloaddition reactions. For instance, recent research has demonstrated that aliphatic aldehydes can function as three-carbon synthons in photoinduced radical [3+2] cycloadditions with alkynes to produce highly functionalized cyclopentanones. nih.gov Furthermore, aldehydes are known to react with azomethine ylides, generated in situ from amines, in highly diastereoselective intramolecular [3+2] cycloadditions to form complex polycyclic amine structures. acs.org Organocatalytic methods have also been developed for the [3+2] cycloaddition of enolizable aldehydes with azides to yield 1,4-disubstituted 1,2,3-triazoles. researchgate.net

Given these precedents, it is plausible that the aldehyde moiety in this compound could function as a reactive component in various pericyclic reactions, particularly [3+2] cycloadditions, providing a potential pathway to more complex heterocyclic structures. The specific conditions would determine whether it acts as the 1,3-dipole precursor or the dipolarophile.

Reactivity of the Pyridine (B92270) Ring System

Patterns and Directivity of Electrophilic Aromatic Substitution

The pyridine ring is structurally analogous to benzene (B151609) but is significantly less reactive towards electrophilic aromatic substitution (EAS). gcwgandhinagar.comquimicaorganica.orggcwgandhinagar.com The high electronegativity of the nitrogen atom makes the ring electron-deficient, thereby deactivating it towards attack by electrophiles. gcwgandhinagar.comimperial.ac.uk Furthermore, many EAS reactions are performed under acidic conditions, which leads to the protonation of the basic nitrogen atom, forming a pyridinium (B92312) cation. This further increases the deactivation of the ring. gcwgandhinagar.comgcwgandhinagar.com

When EAS on pyridine does occur, it proceeds with a strong preference for substitution at the C-3 (meta) position. quimicaorganica.orgjscimedcentral.comrrbdavc.org Attack at the C-2 (ortho) or C-4 (para) positions would generate a resonance intermediate where the positive charge is unfavorably placed on the electronegative nitrogen atom. quimicaorganica.orggcwgandhinagar.com

In this compound, the ring is substituted at the 3-position with an ether linkage (-O-CH₂CHO). The oxygen atom of the ether is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). Typically, for aromatic systems, the resonance effect dominates, making such groups activating and ortho, para-directing. In this case, the substituent at C-3 would direct incoming electrophiles to the C-2 and C-4 positions.

This creates a conflict between the directing effects of the ring nitrogen and the substituent:

Ring Nitrogen: Directs meta (to C-3 and C-5).

3-Oxy Substituent: Directs ortho and para (to C-2 and C-4).

In such cases, the powerful deactivating nature of the pyridine ring nitrogen is generally the controlling factor. Electrophilic attack is most likely to occur at the position that is least deactivated by the nitrogen, which is C-5. Attack at C-2 and C-4 is strongly disfavored due to the proximity of the electron-withdrawing nitrogen. An alternative strategy to achieve substitution at the 4-position involves the initial conversion of the pyridine to a pyridine-N-oxide, which activates the ring and directs electrophiles, particularly nitrating agents, to the C-4 position. gcwgandhinagar.com

Strategies for Nucleophilic Aromatic Substitution

In contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (NAS). gcwgandhinagar.comjscimedcentral.commasterorganicchemistry.com This reactivity is particularly pronounced at the C-2 and C-4 positions, as the electronegative nitrogen atom can effectively stabilize the negative charge of the anionic Meisenheimer-like intermediate formed during the reaction. gcwgandhinagar.comquora.com

A successful NAS reaction typically requires the presence of a good leaving group, such as a halide, on the aromatic ring. This compound does not possess such a leaving group. Therefore, direct NAS on the unsubstituted ring is not a feasible strategy. However, several strategies can be employed to achieve nucleophilic substitution:

Introduction of a Leaving Group: The most straightforward strategy involves the prior introduction of a halogen (e.g., Br, Cl) at an activated position (C-2, C-4, or C-6). For example, a halo-substituted precursor could undergo nucleophilic substitution with an alkoxide to form the ether linkage, or a halogen could be introduced onto the this compound core if synthetic methods allow, which could then be displaced by a nucleophile. mdpi.comresearchgate.net

Activation via N-Oxide Formation: Conversion of the pyridine to a pyridine-N-oxide activates the C-2 and C-4 positions for nucleophilic attack. This strategy has been used to facilitate the regioselective introduction of alkoxy groups onto a 2-chloro-4-nitropyridine-N-oxide scaffold. vanderbilt.edu

The Chichibabin Reaction: This classic reaction involves the direct amination of pyridine at the C-2 position using sodium amide (NaNH₂). While it typically requires high temperatures, it represents a method for direct nucleophilic substitution of a hydride ion, which is normally a very poor leaving group.

Metalation: Directed ortho metalation (DoM) or metal-halogen exchange can generate organometallic pyridine derivatives that can subsequently react with electrophiles. While technically an electrophilic addition step, it is a key strategy for functionalizing the pyridine ring that begins with a deprotonation (a nucleophilic-like step for the base used). For instance, alkoxypyridines can be regioselectively lithiated and then quenched with an electrophile. researchgate.net

For this compound, a viable NAS pathway would likely involve a multi-step sequence beginning with the introduction of a suitable leaving group onto the pyridine ring.

N-Functionalization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system, making it available for reactions with electrophiles. mdpi.com This allows for functionalization through processes such as alkylation and acylation, leading to the formation of pyridinium salts, or oxidation to form N-oxides.

N-alkylation of the pyridine nitrogen in this compound can be readily achieved through the Menshutkin reaction, which involves treatment with alkyl halides. mdpi.com This reaction leads to the formation of quaternary pyridinium salts. The reaction is typically performed by heating the pyridine derivative with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, often in a polar solvent. A variety of alkylating agents can be employed, including simple alkyl halides and more complex benzylic halides. rsc.org

N-acylation can be accomplished using acylating agents like acid chlorides or anhydrides. The reaction proceeds via the formation of a highly reactive N-acylpyridinium intermediate. These intermediates are potent acylating agents themselves and are often used in catalysis, for example, in silylation or acylation reactions where the pyridine derivative acts as a catalyst. uni-muenchen.de For preparative purposes, stable N-acylpyridinium salts can be isolated under appropriate conditions.

Table 1: Potential N-Functionalization Reactions

| Reaction Type | Reagent Class | Example Reagent | Expected Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | 3-((2-Oxoethyl)oxy)-1-methylpyridin-1-ium iodide |

| N-Alkylation | Benzyl Halide | Benzyl Bromide (BnBr) | 1-Benzyl-3-((2-oxoethyl)oxy)pyridin-1-ium bromide |

| N-Acylation | Acyl Chloride | Acetyl Chloride (AcCl) | 1-Acetyl-3-((2-oxoethyl)oxy)pyridin-1-ium chloride |

| N-Acylation | Anhydride | Acetic Anhydride (Ac₂O) | 1-Acetyl-3-((2-oxoethyl)oxy)pyridin-1-ium acetate |

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. mdpi.combme.hu These reactions are often carried out at or slightly above room temperature and can be highly efficient. bme.hu The use of microreactors has been explored for N-oxidation reactions to ensure safety and precise control over reaction conditions. bme.hu

The formation of the N-oxide significantly alters the electronic properties and reactivity of the pyridine ring. imperial.ac.ukscripps.edu Key effects include:

Increased Reactivity towards Nucleophiles: The N-oxide group increases the electron density at the C2 (ortho) and C4 (para) positions through resonance, making them more susceptible to nucleophilic attack. scripps.eduresearchgate.net

Increased Acidity of Ortho-Protons: The N-oxide makes the protons at the C2 and C6 positions more acidic, facilitating their removal by strong bases (metalation). imperial.ac.uk

Altered Reactivity towards Electrophiles: The N-oxide is more susceptible to electrophilic substitution than pyridine itself, but the substitution occurs at the C4 position rather than the C3 position. imperial.ac.uk

Participation in Rearrangement Reactions: Pyridine N-oxides can undergo useful rearrangements to produce oxygenated pyridines. imperial.ac.ukethz.ch

Table 2: Potential N-Oxidation Methodologies

| Oxidizing Agent | Solvent | Typical Conditions | Expected Product |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | Room temperature, 3-5 hours | This compound N-oxide |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | 70-130 °C | This compound N-oxide |

Metalation and C-H Activation Studies on the Pyridine Moiety

Direct C-H activation and functionalization of pyridine rings is a powerful tool for creating complex molecules, though it can be challenging due to the inherent electronic properties of the ring. rsc.orgnih.gov The pyridine nitrogen can coordinate strongly to transition metal catalysts, which can sometimes inhibit catalysis or direct the reaction to specific positions. nih.gov

For this compound, several positions on the pyridine ring could potentially be targeted.

C2/C6-Activation: The positions ortho to the nitrogen are often activated due to the directing effect of the nitrogen atom in many catalytic cycles, which proceed via a cyclometalated intermediate. mdpi.com

C4-Activation: The C4 position is electronically activated in pyridinium salts and N-oxides.

Directed Metalation: The ether oxygen could potentially act as a directing group. For example, the tetrahydropyran-2-yloxy (OTHP) group has been shown to be an effective ortho-directing group in the lithiation of 3-substituted pyridines, leading to functionalization at the C2 and C4 positions. researchgate.net This suggests that the ether linkage in this compound could direct metalation to the C2 or C4 position.

Remote C-H Activation: Advanced methods using specialized templates can achieve C-H activation at positions meta to a directing group, such as the olefination of 3-phenylpyridine (B14346) derivatives. nih.govnih.gov

Catalytic systems often employ palladium, rhodium, or iridium complexes with specific ligands to control the regioselectivity of the C-H activation. rsc.orgmdpi.comnih.gov

Table 3: Potential C-H Activation/Metalation Approaches

| Method | Catalyst/Reagent | Potential Site of Functionalization | Reaction Type |

|---|---|---|---|

| Ortho-Lithiation | n-Butyllithium (n-BuLi) | C2 or C4 | Deprotonation/Metalation |

| Directed C-H Olefination | Pd(OAc)₂ / Ligand | C2, C4 | Heck-type reaction |

| Directed C-H Arylation | Pd(II) or Rh(III) catalyst | C2, C4 | Arylation |

| Remote C-H Olefination | Pd(II) / Bifunctional Template | C5 | Heck-type reaction |

Mechanistic Studies of Key Transformations

Reaction Pathway Elucidation utilizing Advanced Spectroscopic and Kinetic Methods

No dedicated studies on the elucidation of reaction pathways for this compound using advanced spectroscopic and kinetic methods were found in the reviewed literature. While general methodologies for studying aldehyde and pyridine reactions are well-established organic-chemistry.orgnih.govije.ir, their specific application to this compound has not been reported. Kinetic analyses, which are crucial for understanding reaction rates and the influence of various parameters, are absent for this particular compound. Similarly, there are no published data from spectroscopic techniques such as NMR, IR, or mass spectrometry aimed at identifying and characterizing transient intermediates or products in its reactions.

Application of Isotopic Labeling Studies to Probe Reaction Mechanisms

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. researchgate.netethz.ch However, the application of isotopic labeling, using isotopes such as 2H, 13C, 15N, or 18O, to investigate the reaction mechanisms of this compound has not been documented in accessible scientific reports. General strategies for the isotopic labeling of pyridine rings and aldehydes exist nih.govchemrxiv.orgresearchgate.net, but these have not been applied to the target molecule. Without such studies, fundamental mechanistic questions regarding bond formations and cleavages involving this compound remain unanswered.

Strategic Applications of Pyridin 3 Yloxy Acetaldehyde As a Synthetic Intermediate

Building Blocks for Complex Heterocyclic Architectures

The dual functionality of (Pyridin-3-yloxy)-acetaldehyde makes it an attractive starting material for the construction of intricate heterocyclic systems. The aldehyde group can readily participate in cyclization and condensation reactions, paving the way for fused, spiro, and bridged ring systems that are of significant interest in medicinal chemistry and materials science.

Synthesis of Fused Pyridine (B92270) Systems

The construction of fused pyridine heterocycles is a cornerstone of drug discovery, as these scaffolds are present in numerous pharmacologically active compounds. wikipedia.org this compound is a viable precursor for such systems through reactions that utilize its aldehyde group to build a new ring fused to the existing pyridine core.

One established method for pyridine synthesis is the Hantzsch reaction, a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.orgorganic-chemistry.orgchemtube3d.com While classically used to form dihydropyridines, modifications of this reaction can be employed to construct fused systems. For instance, this compound could undergo a Knoevenagel condensation with an active methylene (B1212753) compound, followed by cyclization and aromatization to yield a fused pyridine derivative. organic-chemistry.orgbaranlab.org Another powerful strategy is the Povarov reaction, which involves the cycloaddition of an imine (formed from an amine and an aldehyde) with an alkene to generate quinoline (B57606) scaffolds. wikipedia.orgresearchgate.net An intramolecular variant of this reaction, using a precursor derived from this compound, could foreseeably lead to the formation of complex polyheterocycles containing a fused pyridine ring. diva-portal.orgscispace.com Similarly, the Pictet-Spengler reaction, which converts a β-arylethylamine and an aldehyde into a tetrahydroisoquinoline, offers a pathway to fused systems. name-reaction.comwikipedia.orgbeilstein-journals.org

Table 1: Representative Reaction for Fused Heterocycle Synthesis This table illustrates a hypothetical application of this compound in a reaction analogous to established methods for synthesizing fused heterocycles.

| Reactant A | Reactant B | Product Type | Potential Reaction |

|---|

Construction of Spiro and Bridged Compounds

Spirocyclic and bridged scaffolds are highly sought after in modern drug design because their three-dimensional structures can offer improved target specificity and better physicochemical properties compared to flat aromatic systems. wikipedia.orgimperial.ac.uk The aldehyde group of this compound is a key functional group for initiating cascades that form these complex architectures.

Spirocycles are characterized by two rings sharing a single common atom. wikipedia.org The synthesis of spirooxindoles, for example, can be achieved via a three-component reaction involving an azomethine ylide and a suitable dipolarophile, a reaction class where an aldehyde is a key precursor. baranlab.org Bridged ring systems, such as azabicyclo[X.Y.Z]alkanes, are core structures in many natural products and pharmaceuticals. The existence of complex molecules like N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide in chemical databases strongly suggests that the (pyridin-3-yloxy) moiety can be incorporated into such frameworks. The synthesis of these bridged systems often involves intramolecular cyclization reactions, such as the Pictet-Spengler beilstein-journals.org or Mannich reactions, where an aldehyde condenses with an amine to form an iminium ion that is subsequently attacked by an intramolecular nucleophile to forge the bridged structure.

Table 2: Plausible Synthetic Route to a Bridged System This table outlines a hypothetical intramolecular cyclization that could employ a derivative of this compound to form a bridged heterocyclic system.

| Precursor | Reaction Type | Product Scaffold |

|---|

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. researchgate.netscispace.com This efficiency makes MCRs a powerful tool in combinatorial chemistry and drug discovery. Aldehydes are a staple component in many named MCRs, and this compound is well-suited to serve this role.

A prominent example is the Gewald aminothiophene synthesis, which involves the condensation of an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgderpharmachemica.comarkat-usa.org Employing this compound in this reaction would produce a 2-aminothiophene substituted with a (pyridin-3-yloxy)methyl group. These resulting aminothiophenes are themselves valuable intermediates for constructing fused thieno[2,3-d]pyrimidines and other biologically active heterocycles. researchgate.net Other MCRs where this aldehyde could be a key input include the Biginelli, Ugi, and Passerini reactions, each leading to distinct and complex molecular scaffolds. scispace.comwikipedia.org

Table 3: Hypothetical Application in the Gewald Multi-Component Reaction

| Reactant A | Reactant B | Reactant C | Catalyst | Product Type |

|---|

Precursors for Advanced Organic Materials and Functional Molecules

Beyond its use in constructing complex heterocyclic frameworks, this compound can serve as a precursor to molecules designed for specific functions in materials science and catalysis. The combination of its ether linkage and aromatic pyridine ring provides a stable scaffold that can be elaborated into larger functional systems.

Scaffolds for Novel Ligand Design in Catalysis

The pyridine ring is a classic coordinating group in transition metal catalysis. beilstein-journals.orgrsc.org The nitrogen atom's lone pair of electrons readily binds to metal centers, forming stable complexes. This compound can be readily converted into more complex ligands. For example, condensation of the aldehyde with chiral diamines can produce Schiff base ligands useful in asymmetric catalysis. The ether oxygen atom, located three atoms away from the pyridine nitrogen, could also participate in metal coordination, potentially forming a stable five-membered chelate ring. This arrangement opens the door to designing novel pincer-type ligands, which are known to impart high stability and unique reactivity to metal catalysts.

Table 4: Potential Ligand Synthesis from this compound

| Reactant A | Reactant B | Product Type | Potential Application |

|---|

Intermediates for Optoelectronic Materials Research

Organic molecules with extended π-conjugated systems are the foundation of modern optoelectronic materials, finding use in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. Pyridine-containing compounds are frequently explored in this area due to their electronic properties and stability. rsc.org Boron-dipyrromethene (BODIPY) dyes, for instance, are highly fluorescent and their properties can be tuned by substitution. wikipedia.orgunibo.it The synthesis of BODIPY derivatives bearing pyridinyloxy substituents has been reported, demonstrating the value of this particular moiety in fluorescent materials. chemrxiv.org

The aldehyde group of this compound is an ideal functional handle for building the conjugated systems necessary for optoelectronic applications. A key reaction in this field is the Knoevenagel condensation, where an aldehyde reacts with an active methylene compound (e.g., malononitrile) to extend a π-system. By reacting this compound with various π-rich methylene compounds, a library of dyes and functional materials could be generated, where the pyridinyloxy group helps to tune the electronic properties of the final molecule.

Table 5: Building Conjugated Systems via Knoevenagel Condensation

| Reactant A | Reactant B | Product Type | Potential Application |

|---|

Asymmetric Synthesis Utilizing this compound

Asymmetric synthesis, the selective production of a single stereoisomer of a chiral compound, is of paramount importance, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. dicp.ac.cn The structure of this compound offers several avenues for its use in asymmetric transformations.

Chiral auxiliaries and ligands are fundamental tools in asymmetric catalysis, transferring chiral information to a prochiral substrate. nih.gov The bifunctional nature of this compound makes it a promising scaffold for the synthesis of novel chiral ligands. The aldehyde can be readily transformed into a variety of functional groups, such as an alcohol via reduction or an amine via reductive amination. This new stereocenter, or the group itself, can then be integrated into a larger ligand framework.

For instance, reduction of the aldehyde to the corresponding alcohol, (S)-2-(pyridin-3-yloxy)-1-ethanol, creates a chiral pyridyl alcohol. Such motifs are known precursors to valuable ligand classes like chiral oxazolines or phosphinites. nih.gov These ligands, often featuring a nitrogen and another heteroatom for metal coordination, are effective in a range of metal-catalyzed reactions. The pyridine nitrogen of the this compound-derived backbone could act as a key coordinating atom in a bidentate or tridentate ligand, influencing the steric and electronic environment of a metal center and thereby inducing enantioselectivity in a catalytic transformation. dicp.ac.cnnih.gov

Table 1: Hypothetical Chiral Ligands Derived from this compound

| Precursor | Transformation | Resulting Ligand Type | Potential Application |

|---|

The aldehyde functionality of this compound is a prime site for enantioselective nucleophilic additions, a fundamental carbon-carbon bond-forming reaction. scirp.org Modern catalysis offers numerous methods to achieve high enantioselectivity in such transformations, including the use of chiral organocatalysts or metal complexes with chiral ligands. beilstein-journals.orgsigmaaldrich.com

In the context of organocatalysis, chiral amines like proline and its derivatives can activate aldehydes by forming a chiral enamine or iminium ion, which then reacts stereoselectively with a nucleophile or dienophile. d-nb.info For this compound, the reaction could proceed via this mechanism, with the pyridyl moiety potentially influencing catalyst-substrate interactions through hydrogen bonding or steric effects.

Alternatively, chiral Lewis acid catalysis can be employed. A chiral Lewis acid can coordinate to the aldehyde's carbonyl oxygen, rendering one of the carbonyl faces more susceptible to nucleophilic attack. sigmaaldrich.com The presence of the pyridine nitrogen and the ether oxygen in this compound could lead to complex chelation with the metal center of the catalyst, potentially enhancing stereochemical control compared to simple aliphatic or aromatic aldehydes. researchgate.net

Table 2: Examples of Potential Enantioselective Additions

| Reaction Type | Reagent | Chiral Catalyst/System | Hypothetical Product |

|---|---|---|---|

| Aldol (B89426) Reaction | Acetone | (S)-Proline | Chiral β-hydroxy ketone |

| Allylation | Allyltrichlorosilane | Chiral Pyridine N-oxide (e.g., METHOX) chemrxiv.org | Chiral homoallylic alcohol |

| Friedel-Crafts Alkylation | Indole (B1671886) | Chiral Brønsted Acid researchgate.net | Chiral 3-substituted indole derivative |

| Grignard Addition | Phenylmagnesium bromide | Copper/(R,R)-Ph-BPE mdpi.com | Chiral 1-phenyl-2-(pyridin-3-yloxy)ethanol |

When a molecule already contains a stereocenter, it can direct the formation of a new stereocenter, a phenomenon known as diastereoselective control. If this compound is incorporated into a chiral substrate, its aldehyde group can undergo diastereoselective reactions. The stereochemical outcome is dictated by the minimization of steric hindrance and electronic repulsion in the transition state, as described by models such as Cram's rule and the Felkin-Anh model. msu.edu

For example, if a chiral fragment is attached to the pyridine ring, this existing chirality could influence the facial selectivity of a nucleophilic attack on the distal aldehyde group. The conformation of the molecule, governed by the torsional angles of the ether linkage, would play a critical role in transmitting the stereochemical information. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules like natural products, allowing for the predictable installation of multiple stereocenters. nih.govbeilstein-journals.org

Convergent and Divergent Synthetic Strategies Incorporating this compound

The efficiency of a multi-step synthesis can be significantly enhanced by employing convergent or divergent strategies, which rely on the use of modular building blocks that can be combined or elaborated in various ways.

A convergent synthesis involves preparing complex fragments of a target molecule independently and then coupling them at a late stage. scirp.org This approach is generally more efficient and higher-yielding than a linear synthesis. A modular synthesis is a type of convergent strategy that emphasizes the use of robust and reliable reactions to combine interchangeable building blocks, facilitating the rapid synthesis of not only the target molecule but also its analogues. almacgroup.comrsc.org

This compound is an excellent candidate for a modular synthon. It possesses two distinct points for chemical modification: the aldehyde handle and the pyridine ring. In a convergent synthesis, the aldehyde could be used in a key bond-forming reaction (e.g., Wittig, aldol, or reductive amination) to connect with one complex fragment, while the pyridine ring could be functionalized (e.g., via C-H activation or by using a pre-functionalized pyridine) to couple with a second fragment. acs.orgnih.gov This modularity allows for different versions of each fragment to be synthesized and combined, providing streamlined access to a family of related target compounds.

Divergent synthesis is a powerful strategy for generating molecular diversity from a common starting material. rsc.org Beginning with a central core, successive generations of reactions with various building blocks rapidly produce a large library of distinct compounds. rsc.org This approach is central to diversity-oriented synthesis (DOS), which aims to create collections of structurally diverse small molecules for screening in drug discovery programs. 5z.com

This compound, as a bifunctional building block, is well-suited for divergent and library synthesis. enamine.netnih.gov The aldehyde can be subjected to a wide array of transformations to generate one branch of a library. In parallel, the pyridine ring can be modified through various reactions. For example, the nitrogen atom can be alkylated or oxidized, and the carbon atoms of the ring can be functionalized via metallation or C-H activation. By systematically applying different reaction sequences to each functional group, a single starting material can give rise to a large and diverse library of compounds.

Table 3: Hypothetical Divergent Synthesis Scheme

| Starting Material | Reaction at Aldehyde | Reaction at Pyridine Ring | Library Sub-group |

|---|---|---|---|

| This compound | Reductive amination with R¹-NH₂ | N-oxidation with mCPBA | N-Oxide Amino Ethers |

| This compound | Wittig reaction with R²-ylide | Halogenation (e.g., Br₂) | Halogenated Olefins |

| This compound | Knoevenagel condensation with R³CH₂(CN)₂ | Suzuki coupling (if pre-brominated) | Biaryl Cyanoacrylates |

| This compound | Conversion to terminal alkyne | Click reaction with R⁴-N₃ | Triazole-substituted alkynes |

This strategic approach enables the systematic exploration of chemical space around the this compound scaffold, facilitating the discovery of molecules with novel properties.

Derivatives and Analogs of Pyridin 3 Yloxy Acetaldehyde: Design and Synthesis

Modifications of the Aldehyde Functionality

Generation of Carboxylic Acid, Ester, and Amide Analogs

The oxidation of the aldehyde moiety provides a direct route to the corresponding carboxylic acid, (Pyridin-3-yloxy)acetic acid, a key intermediate for further derivatization. Standard oxidation protocols can be employed for this transformation. This carboxylic acid serves as a precursor for the synthesis of esters and amides through well-established condensation reactions.

The synthesis of amide analogs, for instance, can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride using reagents like thionyl chloride, followed by reaction with a primary or secondary amine. blazingprojects.com Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by peptide coupling agents. The synthesis of pyridine-3-carboxamide (B1143946) analogs has been explored, highlighting the utility of the amide linkage in creating structurally diverse molecules. semanticscholar.orgresearchgate.net

| Transformation | Starting Material | Key Reagents/Conditions | Product Class |

| Oxidation | (Pyridin-3-yloxy)-acetaldehyde | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic Acid |

| Esterification | (Pyridin-3-yloxy)acetic acid | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |

| Amidation | (Pyridin-3-yloxy)acetic acid | Thionyl chloride then Amine; or Amine and Coupling agents | Amide |

This table is interactive. Click on the headers to sort the data.

Synthesis of Imine and Oxime Derivatives

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with nucleophilic nitrogen compounds like primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively.

The formation of imines from aldehydes and amines is a fundamental reaction in organic chemistry, often proceeding under mild conditions. nih.govmdpi.com These reactions are typically reversible and can be driven to completion by removing the water formed during the reaction.

Oxime synthesis involves the reaction of this compound with hydroxylamine or its salts, such as hydroxylamine hydrochloride. ijprajournal.com Classically, this reaction is performed by refluxing the reactants in an alcoholic solution, sometimes with a base like pyridine (B92270) to neutralize the liberated acid. nih.gov Modern, more environmentally friendly methods utilize solvent-free "grindstone chemistry" or natural acid catalysts to achieve high yields. ijprajournal.comnih.gov Oximes are valuable synthetic intermediates, capable of being converted into nitriles, amides (via the Beckmann rearrangement), and various nitrogen-containing heterocycles. nih.gov

| Derivative | Reactant | General Reaction Conditions | Key Features |

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Mild, often with removal of water | C=N double bond formation |

| Oxime | Hydroxylamine (NH₂OH) | Reflux in alcohol with base, or green methods | C=N-OH functional group; crystalline solids |

This table is interactive. Click on the headers to sort the data.

Homologation and Chain Extension Strategies

Extending the carbon chain of the acetaldehyde (B116499) moiety can lead to analogs with different spatial arrangements and properties. Standard homologation techniques can be applied, such as the Wittig reaction. Reaction of this compound with a phosphorus ylide (e.g., Ph₃P=CH₂) would generate an alkene, which could then be subjected to further transformations like hydroboration-oxidation to yield an alcohol with an extended carbon chain. Another approach involves the Henry reaction (nitroaldol reaction), where the aldehyde reacts with a nitroalkane (like nitromethane) in the presence of a base, followed by a Nef reaction or other reduction methods to convert the nitro group into a carbonyl or amine, effectively adding to the carbon chain.

Substitutions on the Pyridine Ring

The pyridine ring, while aromatic, has a distinct reactivity pattern compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. This makes electrophilic aromatic substitution challenging but facilitates nucleophilic substitution. Strategies for introducing substituents onto the pyridine ring of this compound can be broadly categorized into direct functionalization of the pre-formed heterocycle or building the molecule from an already substituted pyridine precursor.

Direct Functionalization Methods on the Pyridine Nucleus

Direct C-H functionalization of pyridines is a significant area of research. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic attack but susceptible to nucleophilic and organometallic-mediated reactions. For a 3-substituted pyridine like this compound, functionalization can be directed to the C2, C4, and C6 positions.

Recent strategies have focused on transition-metal-free methods, such as using BF₃·OEt₂ to activate the pyridine ring towards attack by organometallic reagents like Grignard reagents or alkynyllithiums, followed by oxidative rearomatization. researchgate.netresearchgate.net Another advanced approach involves dearomatization of the pyridine ring to enable meta-selective (C5) functionalization, a traditionally difficult transformation to achieve directly. nih.gov These methods, while powerful, would need to be tested for compatibility with the aldehyde-ether side chain.

Precursor-Based Strategies for Substituted Pyridines

An alternative and often more reliable approach is to construct the target molecule from a pyridine ring that already bears the desired substituents. This strategy involves the synthesis of a substituted 3-hydroxypyridine (B118123), which is then used as a precursor.

Numerous methods exist for the de novo synthesis of substituted pyridines from acyclic starting materials. illinois.edu Classical methods like the Hantzsch pyridine synthesis involve the condensation of an aldehyde, ammonia, and a β-ketoester, followed by oxidation to yield a dihydropyridine (B1217469) which is then aromatized. researchgate.net Multicomponent reactions offer a streamlined way to access polysubstituted pyridines from simple starting materials in a single pot. nih.govchim.it

Once the desired substituted 3-hydroxypyridine is obtained, the (oxy)-acetaldehyde side chain can be installed. This is typically achieved via a Williamson ether synthesis, where the sodium or potassium salt of the substituted 3-hydroxypyridine is reacted with a two-carbon electrophile like 2-chloroacetaldehyde or a protected equivalent. For instance, the synthesis of pyrazole (B372694) oxime derivatives containing a trifluoromethylpyridyl moiety has been demonstrated starting from 2-chloro-5-trifluoromethylpyridine and 4-hydroxybenzaldehyde, showcasing the feasibility of building complex structures from pre-functionalized pyridine precursors. nih.gov Similarly, 3-aminopyridines can be converted to 3-alkoxypyridines via diazotization followed by reaction with an alcohol, providing another route to substituted precursors. google.com

Alterations of the Alkyl Ether Chain

The alkyl ether chain in this compound offers a versatile scaffold for structural modification. Variations in its length, degree of saturation, and the incorporation of additional functional groups can be systematically explored to modulate the molecule's properties. The primary synthetic route to these derivatives is the Williamson ether synthesis, which involves the reaction of the sodium or potassium salt of 3-hydroxypyridine with an appropriate alkyl halide. wikipedia.orgjk-sci.comfrancis-press.com This reaction typically proceeds via an SN2 mechanism, where the alkoxide nucleophilically attacks the alkyl halide. masterorganicchemistry.comslideshare.net

The length and saturation of the alkyl ether chain can be readily modified by selecting the appropriate alkylating agent in the Williamson ether synthesis. For instance, reacting 3-hydroxypyridine with 2-bromoacetaldehyde diethyl acetal, followed by acidic workup, yields the parent compound, this compound. By employing homologous bromoacetals of increasing chain length, a series of derivatives can be synthesized.

The introduction of unsaturation into the alkyl chain can be achieved by using alkenyl halides as the alkylating agent. For example, the use of allyl bromide or crotyl bromide would yield derivatives with a double bond in the ether chain. These unsaturated derivatives can serve as precursors for further functionalization.

Below is a representative table of synthesized derivatives with varying chain lengths and saturation.

| Compound ID | Alkylating Agent | Alkyl Ether Chain | Yield (%) |

| 1a | 2-Bromoacetaldehyde diethyl acetal | -CH₂CHO | 78 |

| 1b | 3-Bromopropionaldehyde diethyl acetal | -CH₂CH₂CHO | 75 |

| 1c | 4-Bromobutyraldehyde diethyl acetal | -CH₂CH₂CH₂CHO | 72 |

| 2a | Allyl bromide | -CH₂CH=CH₂ | 85 |

| 2b | Crotyl bromide | -CH₂CH=CHCH₃ | 82 |

Note: The yields presented are illustrative and may vary based on specific reaction conditions.

The alkyl ether chain can be further modified to include a variety of functional groups, which can serve as handles for further chemical transformations or to modulate the compound's properties. One common strategy is to use alkylating agents that already contain a protected functional group. For example, the reaction of 3-hydroxypyridine with epichlorohydrin (B41342) can introduce a reactive epoxide group, which can be subsequently opened by various nucleophiles to generate a library of derivatives with appended functional groups. chegg.com

Another approach is the C-H functionalization of the ether chain. Recent advances in catalysis have enabled the regioselective functionalization of ethers, allowing for the introduction of new substituents at specific positions. nih.gov This method can be particularly useful for introducing functional groups at positions that are not easily accessible through traditional synthetic routes.

Structure-Reactivity Relationships in Derivatives

The structural modifications of the alkyl ether chain have a significant impact on the reactivity of the this compound derivatives. These effects can be broadly categorized as electronic and steric in nature.

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic feature influences the reactivity of the molecule. The ether oxygen atom can donate electron density to the pyridine ring through resonance, which can affect the nucleophilicity of the nitrogen atom and the electrophilicity of the aldehyde group.

Variations in the alkyl ether chain can subtly modulate these electronic effects. For example, the introduction of electron-withdrawing groups in the alkyl chain would decrease the electron-donating ability of the ether oxygen, thereby making the pyridine nitrogen less basic and the aldehyde carbonyl more electrophilic. Conversely, electron-donating groups would have the opposite effect. These electronic perturbations can influence the kinetics of reactions involving either the pyridine nitrogen or the aldehyde.

In the context of nucleophilic substitution reactions at the aldehyde, the rate of reaction is expected to be influenced by the electronic nature of the substituent on the alkyl chain.

| Derivative | Substituent on Alkyl Chain | Relative Reaction Rate (with a model nucleophile) |

| This compound | -H | 1.0 |

| 2-(Pyridin-3-yloxy)-3-nitropropanal | -NO₂ (electron-withdrawing) | 2.5 |

| 2-(Pyridin-3-yloxy)-3-methoxypropanal | -OCH₃ (electron-donating) | 0.7 |

Note: The relative reaction rates are hypothetical and intended to illustrate the expected electronic effects.

Steric hindrance plays a crucial role in the synthesis and reactivity of these derivatives. In the Williamson ether synthesis, the use of bulky alkyl halides can lead to a decrease in the reaction rate and an increase in the formation of elimination byproducts. wikipedia.orgmasterorganicchemistry.com This is because the SN2 reaction is sensitive to steric crowding around the reaction center. For instance, the synthesis of derivatives with a tertiary carbon directly attached to the ether oxygen is generally not feasible via this method.

The conformation of the alkyl ether chain can also influence reactivity. The flexibility of the chain allows it to adopt various spatial arrangements, some of which may be more favorable for reaction than others. For example, in intramolecular reactions, the ability of the chain to fold back and allow a functional group to interact with the pyridine ring or the aldehyde will depend on its length and conformational preferences. In diaryl ethers, which are analogous to the pyridinyloxy-aryl linkage, the conformation is known to be influenced by electronic effects which in turn can affect reactivity. berkeley.edu

The regioselectivity of reactions on the alkyl chain can also be governed by steric factors. For example, in C-H functionalization reactions, the catalyst may preferentially attack the less sterically hindered position. nih.gov This can be a powerful tool for achieving selective modifications of the ether chain.

Theoretical and Computational Chemistry Studies on Pyridin 3 Yloxy Acetaldehyde

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals dictates the fundamental chemical and physical properties of a molecule. Computational quantum chemistry offers powerful tools to probe this electronic landscape.

Characterization of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. masterorganicchemistry.comlibretexts.org The energy of the HOMO is an indicator of a molecule's electron-donating ability, while the LUMO's energy reflects its capacity to accept electrons. mdpi.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical measure of a molecule's kinetic stability and chemical reactivity; a smaller gap often correlates with higher reactivity. mdpi.comscirp.org

For (Pyridin-3-yloxy)-acetaldehyde, Density Functional Theory (DFT) calculations can be used to determine the energies and spatial distributions of these orbitals. Based on studies of analogous compounds, the HOMO is anticipated to be primarily located on the electron-rich pyridyl ether portion of the molecule. In contrast, the LUMO is expected to be distributed over the electron-withdrawing acetaldehyde (B116499) moiety and the pyridine (B92270) ring. mdpi.comresearchgate.net

Table 1: Illustrative Theoretical Frontier Molecular Orbital Data for this compound Note: The values in this table are hypothetical, generated for illustrative purposes based on computational principles, as specific experimental data for this compound is not publicly available.

| Parameter | Energy (eV) |

| HOMO Energy | -7.15 |

| LUMO Energy | -1.45 |

| HOMO-LUMO Gap | 5.70 |

The magnitude of the HOMO-LUMO gap suggests that this compound is a moderately stable molecule. The eventual charge transfer interaction that can occur within the molecule is explained by the lower value in the HOMO and LUMO energy gap. scirp.org

Mapping of Charge Distribution and Electrostatic Potential

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a guide to its reactive sites. mdpi.com The MEP is crucial for predicting where a molecule is likely to interact with other chemical species. Regions of negative electrostatic potential (typically colored red and orange) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and are the preferred sites for nucleophilic attack.

In this compound, the MEP surface is expected to show a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons. These sites represent the most probable centers for electrophilic interactions. Conversely, the aldehydic proton and the hydrogen atoms on the pyridine ring would exhibit positive electrostatic potential, marking them as likely sites for nucleophilic attack.

Conformational Analysis and Energy Landscapes

Identification of Stable Conformers and Their Relative Energies

Conformational analysis involves a systematic search of the potential energy surface to identify energy minima, which correspond to stable conformers. mdpi.com For this compound, the most significant degrees of freedom are the rotations around the C(aryl)-O, O-CH2, and CH2-C(O) bonds. Computational scans of the dihedral angles associated with these bonds can identify the most stable conformers. The relative energies of these conformers, calculated using quantum mechanical methods, determine their population distribution at thermal equilibrium.

Table 2: Hypothetical Conformational Analysis of this compound Note: This table presents hypothetical data for illustrative purposes to show how different conformers relate in energy.

| Conformer | Dihedral Angle τ(Caryl-O-CH2-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| I (gauche) | ~60° | 0.00 | 75.3 |

| II (anti) | 180° | 1.10 | 14.5 |

| III (eclipsed) | 0° | 2.50 | 10.2 |

The results would likely indicate that non-planar (gauche) conformations are favored to minimize steric repulsion between the pyridine ring and the acetaldehyde group, while still allowing for some electronic stabilization.

Studies on Rotational Barriers and Conformational Flexibility

The energy barriers that separate stable conformers on the potential energy landscape dictate the flexibility of the molecule. msu.edu A low barrier allows for rapid interconversion between conformers, resulting in a flexible structure, whereas a high barrier leads to conformationally locked isomers. These barriers can be calculated by identifying the transition state structures that connect the energy minima. For this compound, the barrier to rotation around the C(aryl)-O bond would be influenced by a balance of steric hindrance and the electronic effects of the pyridine ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides a molecular-level perspective on reaction mechanisms that can be difficult to obtain experimentally. mdpi.com By modeling reaction pathways, identifying intermediates, and calculating the energies of transition states, it is possible to gain a deep understanding of a molecule's chemical behavior. mdpi.comliverpool.ac.uk

For this compound, a primary site of reactivity is the aldehyde functional group, which is susceptible to nucleophilic addition reactions. A computational study of the reduction of the aldehyde by a hydride source, for example, could be performed. Such a study would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and the hydride) and the resulting alcohol product.

Transition State Search: Locating the transition state structure for the hydride attack on the carbonyl carbon.

Frequency Calculation: Confirming the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state) and calculating the activation energy.

This type of analysis provides quantitative data on the reaction's kinetics and thermodynamics, offering a predictive understanding of the compound's reactivity under various conditions.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Pathways

A key reaction pathway to consider for ethers is the cleavage of the C-O bond. Density Functional Theory (DFT) calculations are instrumental in elucidating the mechanisms of such reactions by locating the transition state (TS) and mapping the Intrinsic Reaction Coordinate (IRC). The IRC represents the minimum energy path connecting the transition state to the reactants and products, confirming that the TS is indeed the correct saddle point for a specific reaction. epfl.chmissouri.edumdpi.com

For instance, studies on the base-catalyzed cleavage of the β-O-4 ether linkage in lignin (B12514952) models, which share the aryl-ether-alkyl structure with this compound, have been performed using DFT. frontiersin.orgnih.gov These studies reveal that the reaction can proceed through different transition states depending on the substrate and reaction conditions. In one modeled pathway for a lignin dimer, the cleavage of the C-O bond was found to have an activation barrier of 6.1 kcal/mol when catalyzed by KOH. frontiersin.org

Another relevant analogy is the gas-phase decomposition of t-butyl methyl ether catalyzed by hydrogen halides, studied using DFT. unirioja.es The transition state for this ether cleavage involves the simultaneous breaking of the C-O ether bond and a C-H bond of the t-butyl group, with a proton transfer from the catalyst. The calculated activation free energies depend on the halide catalyst, as shown in the table below.